molecular formula C20H16N2 B044522 [1,1'-Binaphthalene]-2,2'-diamine CAS No. 18741-85-0

[1,1'-Binaphthalene]-2,2'-diamine

Cat. No. B044522
CAS RN: 18741-85-0
M. Wt: 284.4 g/mol
InChI Key: DDAPSNKEOHDLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of BINAM and its derivatives has been achieved through various methods. A notable approach involves the oxidative skeletal rearrangement of BINAMs, leading to the formation of U-shaped azaacenes, a process characterized by C-C bond cleavage and nitrogen migration (Takeda, Okazaki, & Minakata, 2014). Another efficient method is the electrochemical synthesis via anodic dehydrogenative homo-coupling of 2-naphthylamines, offering a green and sustainable protocol for BINAM derivatives with yields up to 98% (Fan et al., 2022).

Molecular Structure Analysis

The molecular structure of BINAM derivatives has been explored through various studies. For example, the facile synthesis of functionalized 7,8-diaza[5]helicenes through an oxidative ring-closure of BINAM derivatives demonstrates the adaptability of its structure for creating complex molecular frameworks (Takeda, Okazaki, Maruoka, & Minakata, 2015). Additionally, a DFT study on the structure and racemization mechanism of 1,1′-Binaphthyl-2,2′-diamine highlights the importance of understanding its geometric and electronic configurations for applications in synthesis and catalysis (Xing, 2010).

Chemical Reactions and Properties

BINAM's chemical reactivity is highlighted in its ability to undergo various reactions, serving as a precursor for numerous organic transformations. An instance is the solvent-free enantioselective Friedländer condensation using BINAM-derived prolinamides as organocatalysts, showcasing its utility in synthesizing chiral compounds with high yields and enantioselectivity (Bañón-Caballero, Guillena, & Nájera, 2013).

Physical Properties Analysis

The physicochemical properties of BINAM and its derivatives are crucial for their application in various fields. Studies like the oxidative skeletal rearrangement of BINAMs have not only expanded on synthetic methodologies but also on investigating the physicochemical properties of the resultant compounds, providing insights into their stability, reactivity, and potential applications (Takeda, Okazaki, & Minakata, 2014).

Chemical Properties Analysis

BINAM's chemical properties, such as its ability to act as a ligand in asymmetric catalysis, are well-documented. The synthesis of C2-symmetrical BINAMs with additional chelating groups highlights its versatility as a ligand, enhancing the enantioselectivity and efficiency of catalytic reactions (Vyskocil, Meca, Kubišta, Maloň, & Kočovský, 2000). Furthermore, the preparation of binaphthyldiamine-functionalized gold nanoparticles emphasizes the adaptability of BINAM's chemical properties for applications in material science (Liu et al., 2017).

Scientific Research Applications

Application 1: Intermolecular Chirality Modulation of Binaphthalene-Bridged Bisporphyrins

  • Summary of the Application : This research focuses on the supramolecular interactions of 2,2ʹ-diamino-1,1ʹ-binaphthyl linked porphyrin dimers with chiral diamines. The study of these interactions is crucial for understanding the stereostructure and function of chiral compounds, and has important applications in molecular recognition, asymmetric catalysis, chiroptical devices, and medicines .
  • Methods of Application/Experimental Procedures : The researchers synthesized a new pair of 2,2ʹ-diamino-1,1ʹ-binaphthyl linked porphyrin dimers, ®-/(S)-H, and studied their supramolecular interactions with a pair of chiral diamines (®-/(S)-PPDA) using UV-Vis absorption, fluorescence, and NMR titrations .
  • Results/Outcomes : The spectroscopic titrations indicated that sandwich-type 1:1 complexes were formed at low guest concentration and then transformed to 1:2 open complexes at high guest concentration. The supramolecular interactions afforded sensitive circular dichroism responses, and the CD signs of the 1:1 complexes are decided by the stereostructure of chiral diamine guests .

Application 2: Synthesis of Axially Chiral Dicarboxylates

  • Summary of the Application : This research presents a safe and practical synthetic method for preparing axially chiral diphenyl dicarboxylates using Pd-catalyzed external-CO-free carbonylation with phenyl formate as a CO surrogate .
  • Methods of Application/Experimental Procedures : The researchers used axially chiral [1,1′-binaphthalene]-2,2′-diyl ditriflate and its congeners, each easily prepared from commercially available enantiomerically pure diols, Pd(OAc)2, 1,3-bis(diphenylphosphino)-propane, ethyldiisopropylamine, and no solvent .
  • Results/Outcomes : The researchers successfully developed a method for the synthesis of dicarboxylic acid from 1,1′-bi-2-naphthol via lithiation of [1,1′-binaphthalene]-2,2′-diyl diphosphate followed by carboxylation with carbon dioxide .

Application 3: Enantioselective Synthesis of Binaphthalene-Bridged Bisphosphane

  • Summary of the Application : This research focuses on the enantioselective synthesis of [1,1’-binaphthalene]-8,8’-diyl bis (diphenylphosphane) and its derivatives . These compounds have potential applications in modern asymmetric synthesis and catalysis .
  • Methods of Application/Experimental Procedures : The researchers designed and synthesized two 8,8’ disubstituted binaphthyl ligands. They used a new aggregation-induced polarization (AIP) technology to determine chiral aggregates as the fraction of polar solvent increased in the nonpolar/polar solvent system .
  • Results/Outcomes : Two new 8,8’-bidentate ligands have been synthesized via chiral resolution followed by two more transformation steps in 3.1% and 11.4% yield, respectively .

Application 4: Practical Synthesis of Axially Chiral Dicarboxylates

  • Summary of the Application : This research presents a safe and practical synthetic method for preparing axially chiral diphenyl dicarboxylates . These compounds have wide applications as ligands and organocatalysts in asymmetric organic reactions .
  • Methods of Application/Experimental Procedures : The researchers used axially chiral [1,1’-binaphthalene]-2,2’-diyl ditriflate and its congeners, each easily prepared from commercially available enantiomerically pure diols, Pd(OAc)2, 1,3-bis(diphenylphosphino)-propane, ethyldiisopropylamine, and no solvent .
  • Results/Outcomes : The researchers were able to develop more practical synthetic methods with fewer steps .

Application 5: Synthesis of Axially Chiral Dicarboxylates

  • Summary of the Application : This research presents a safe and practical synthetic method for preparing axially chiral diphenyl dicarboxylates using Pd-catalyzed external-CO-free carbonylation with phenyl formate as a CO surrogate . These compounds have wide applications as ligands and organocatalysts in asymmetric organic reactions .
  • Methods of Application/Experimental Procedures : The researchers used axially chiral [1,1’-binaphthalene]-2,2’-diyl ditriflate and its congeners, each easily prepared from commercially available enantiomerically pure diols, Pd(OAc)2, 1,3-bis(diphenylphosphino)-propane, ethyldiisopropylamine, and no solvent .
  • Results/Outcomes : The researchers were able to develop more practical synthetic methods with fewer steps .

Application 6: Enantioselective Synthesis of [1,1’-Binaphthalene]-8,8’-Diyl Bis (Diphenylphosphane)

  • Summary of the Application : This research focuses on the enantioselective synthesis of [1,1’-binaphthalene]-8,8’-diyl bis (diphenylphosphane) and its derivatives . These compounds have potential applications in modern asymmetric synthesis and catalysis .
  • Methods of Application/Experimental Procedures : The researchers designed and synthesized two 8,8’ disubstituted binaphthyl ligands. They used a new aggregation-induced polarization (AIP) technology to determine chiral aggregates as the fraction of polar solvent increased in the nonpolar/polar solvent system .
  • Results/Outcomes : Two new 8,8’-bidentate ligands have been synthesized via chiral resolution followed by two more transformation steps in 3.1% and 11.4% yield, respectively .

properties

IUPAC Name

1-(2-aminonaphthalen-1-yl)naphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAPSNKEOHDLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196328
Record name 2,2'-Diamino-1,1'-dinaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Binaphthalene]-2,2'-diamine

CAS RN

4488-22-6, 18531-95-8, 18741-85-0
Record name (±)-1,1′-Binaphthyl-2,2′-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4488-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Diamino-1,1'-dinaphthyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Diamino-1,1'-dinaphthyl, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Diamino-1,1'-dinaphthyl, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018741850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4488-22-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Diamino-1,1'-dinaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Binaphthyl-2,2'-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-(-)-1,1'-Binaphthyl-2,2'-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-(+)-1,1'-Binaphthyl-2,2'-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-DIAMINO-1,1'-DINAPHTHYL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI03TW52AO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,2'-DIAMINO-1,1'-DINAPHTHYL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OL97NN4U4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,2'-DIAMINO-1,1'-DINAPHTHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL35MU1249
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Although it is reported that 2-naphthylamine can be obtained in high yield when 2-naphthol was heated to 150° C. in the presence of concentrated aqueous ammonia and ammonium sulfite for 8 hours, no reaction was observed when the same conditions were subjected to BINOL. When the temperature was increased to 200° C. and more ammonium sulfite was employed, NOBIN was exclusively formed without detectable amounts of BINAM. Thus, by extending the reaction time to 5 days and increasing the amount of ammonium sulfite to 10 equivalents, the starting material disappeared completely. The produced solid was simply filtered and washed with water. A 91% isolated yield of NOBIN was obtained by recrystallization from benzene. Thus, a practical procedure for the synthesis of NOBIN from BINOL in a single-step via a process that can be scaled-up in high yield is provided.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Binaphthalene]-2,2'-diamine
Reactant of Route 2
Reactant of Route 2
[1,1'-Binaphthalene]-2,2'-diamine
Reactant of Route 3
Reactant of Route 3
[1,1'-Binaphthalene]-2,2'-diamine
Reactant of Route 4
[1,1'-Binaphthalene]-2,2'-diamine
Reactant of Route 5
[1,1'-Binaphthalene]-2,2'-diamine
Reactant of Route 6
[1,1'-Binaphthalene]-2,2'-diamine

Citations

For This Compound
256
Citations
MC Mimmi, M Gullotti, L Santagostini… - European Journal of …, 2003 - Wiley Online Library
The synthesis of the octadentate ligand (R)‐(−)‐N,N′‐dimethyl‐N,N′‐bis{3‐[bis(1‐methyl‐2‐benzimidazolylmethyl)]aminopropyl}‐1,1′‐binaphthyl‐2,2′‐diamine (L), containing a …
A Banon-Caballero, G Guillena… - The Journal of Organic …, 2013 - ACS Publications
Wet unsupported and supported 1,1′-binaphthalene-2,2′-diamine (BINAM) derived prolinamides are efficient organocatalysts under solvent-free conditions at room temperature to …
Number of citations: 49 pubs.acs.org
ZP Yan, TT Liu, R Wu, X Liang, ZQ Li… - Advanced Functional …, 2021 - Wiley Online Library
In this study, two pairs of chiral thermally activated delayed fluorescence (TADF) materials enabling circularly polarized luminescence (CPL) named R/S‐p‐BAMCN (rod‐shape) and R/S…
Number of citations: 52 onlinelibrary.wiley.com
H Dong, M Zheng, Y Ou, C Zhang, L Liu, J Li… - … of chromatography A, 2015 - Elsevier
This report describes novel pathway for the development of a new type of CSP. A chiral stationary phase (CSP) prepared by coating a molecularly imprinted polymer (MIP) on the …
Number of citations: 33 www.sciencedirect.com
Š Vyskočil, L Meca, J Kubišta, P Maloň… - Collection of …, 2000 - cccc.uochb.cas.cz
Reductive amination of 2-hydroxybenzaldehyde, using a combination of NaBH 4 and (R)-[1,1'-binaphthalene]-2,2'-diamine, served as the key step in the synthesis of the potentially …
Number of citations: 9 cccc.uochb.cas.cz
H Dong, Y Wang, Y Ou, J She, X Shen, J Li… - Acta …, 2014 - akjournals.com
Molecularly imprinted polymers (MIPs) were synthesized by imprinting a new template— S (-)-1,1′-binaphthalene-2,2′-diamine (S-DABN) and applied as chiral stationary phases for …
Number of citations: 7 akjournals.com
EC Constable, G Zhang, CE Housecroft… - Dalton …, 2009 - pubs.rsc.org
A pair of enantiomerically pure ligands have been prepared from the condensation of (S)-(−)-1,1′-binaphthalene-2,2′-diamine or (R)-(+)-1,1′-binaphthalene-2,2′-diamine with two …
Number of citations: 9 pubs.rsc.org
M Shi, WL Duan, GB Rong - Chinese Journal of Chemistry, 2002 - Wiley Online Library
Chiral ligand (A)‐N,N′‐Bis(2‐hydroxy‐3,5‐di‐tert‐butyl‐arylmethyl)‐1,1′‐binaphthalene‐2,2′‐diamine derived from the reduction of Schiff base (R)‐2,2′‐bis (3,5‐di‐tert‐butyl‐2‐…
Number of citations: 3 onlinelibrary.wiley.com
L Liu, L Yu, X Chen, J Yue, AM Asiri… - Journal of Nanoparticle …, 2017 - Springer
Gold nanoparticles 1.7 and 54 nm in diameters have been synthesized and functionalized successfully with their surfaces engineered using two atropisomeric capping ligands, 2, 2′-…
Number of citations: 1 link.springer.com
S Ito, S Okada, R Sue, M Asami - Chemistry Letters, 2018 - journal.csj.jp
A naphthalene-based C 2 -symmetric chiral diamine was obtained with high enantioselectivity by the double asymmetric addition of diethylzinc to 1,5-dibutoxynaphthalene-2,6-…
Number of citations: 1 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.